4-Phenylthiazole-2-carboxylic acid
Overview
Description
4-Phenylthiazole-2-carboxylic acid is a heterocyclic organic compound . It is a white to yellow powder or crystal . The molecular weight of this compound is 205.24 .
Molecular Structure Analysis
The molecular formula of 4-Phenylthiazole-2-carboxylic acid is C10H7NO2S . The InChI code is 1S/C10H7NO2S/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) .Physical And Chemical Properties Analysis
4-Phenylthiazole-2-carboxylic acid is a solid substance . It is a white to yellow powder or crystal . The storage temperature is under -20°C in a sealed and dry condition .Scientific Research Applications
Cancer Research Applications
4-Phenylthiazole-2-carboxylic acid has shown potential in cancer research, particularly in the synthesis of compounds that exhibit cytotoxicity towards various cancer cell lines. For instance, derivatives of this compound have been used to produce pyrimidine scaffolds that indicated maximum cytotoxicity among synthesized compounds towards six cancer cell lines . Additionally, ruthenium (II) and osmium (II) arene complexes bearing 4-phenylthiazoles as C,N-chelates have been synthesized, showing cytotoxicity in human lung adenocarcinoma, colon adenocarcinoma, and ovarian teratocarcinoma cells .
Drug Development Applications
In drug development, 4-Phenylthiazole-2-carboxylic acid derivatives have been designed based on the structure of dasatinib, a medication used to treat certain types of cancer, in an attempt to develop potent and selective anti-tumor drugs . The antimicrobial activity of synthesized 2,4-disubstituted thiazole derivatives has also been highlighted, emphasizing the importance of specific substituents at the phenyl ring .
Safety and Hazards
The safety information indicates that 4-Phenylthiazole-2-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-phenylthiazole-2-carboxylic acid, have been reported to exhibit inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
Thiazole derivatives are known to interact with their targets and induce changes that lead to their biological effects . For instance, some thiazole derivatives have been found to interact with DNA, leading to DNA intercalation .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
properties
IUPAC Name |
4-phenyl-1,3-thiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSGNNVYFOPYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397710 | |
Record name | 4-PHENYLTHIAZOLE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59020-44-9 | |
Record name | 4-PHENYLTHIAZOLE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenylthiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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